![molecular formula C7H12N2 B1267998 2-tert-butyl-1H-imidazole CAS No. 36947-69-0](/img/structure/B1267998.png)
2-tert-butyl-1H-imidazole
Overview
Description
“2-tert-butyl-1H-imidazole” is a chemical compound with the molecular formula C7H12N2 . It is a type of imidazole, which is a key component in functional molecules used in a variety of applications .
Synthesis Analysis
The synthesis of imidazoles has seen significant advances recently, with an emphasis on the bonds constructed during the formation of the imidazole . A recent method reported involves the cyclization of amido-nitriles to form disubstituted imidazoles . This reaction is reported to proceed via nickel-catalysed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .Molecular Structure Analysis
The molecular structure of “2-tert-butyl-1H-imidazole” consists of an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . The structure also includes a tert-butyl group attached to one of the carbon atoms in the imidazole ring .Chemical Reactions Analysis
Imidazoles are versatile in their construction and functionalization, making them a rich source of chemical diversity . They are used in a diverse range of applications, from traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-tert-butyl-1H-imidazole” include a molecular weight of 124.18 g/mol, a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 1, and a Rotatable Bond Count of 1 . Its exact mass and monoisotopic mass are both 124.100048391 g/mol .Scientific Research Applications
Medicinal Chemistry
2-tert-butyl-1H-imidazole: plays a significant role in medicinal chemistry due to its presence in various biologically active compounds. It is a core structure in many pharmaceuticals, exhibiting a wide range of therapeutic properties such as antibacterial, antifungal, and antiviral activities . Its derivatives are used in the synthesis of drugs that target a variety of diseases, including cancer, diabetes, and infectious diseases.
Synthetic Chemistry
In synthetic chemistry, 2-tert-butyl-1H-imidazole is utilized for its versatility in multicomponent reactions . It serves as a precursor for synthesizing complex organic compounds. The imidazole ring is a crucial component in creating compounds with desired properties for further chemical applications.
Industrial Applications
The compound finds industrial applications due to its involvement in the synthesis of materials like polymers, coatings, and ionic liquids . Its derivatives enhance the properties of materials, making them more efficient for specific industrial uses.
Catalysis
2-tert-butyl-1H-imidazole: derivatives are known to act as ligands in catalysis, facilitating various chemical reactions . They are particularly useful in green chemistry applications where they help in creating more environmentally friendly processes.
Ionic Liquids
Imidazole derivatives, including those of 2-tert-butyl-1H-imidazole , are often used to form ionic liquids . These liquids have unique properties like low volatility and high thermal stability, making them suitable for a range of applications, from solvents in chemical reactions to electrolytes in batteries.
N-Heterocyclic Carbenes
The imidazole ring is a key component in the formation of N-heterocyclic carbenes (NHCs), which are widely used in organometallic chemistry as ligands and organocatalysts . They play a pivotal role in the development of new catalytic methods, contributing to the advancement of synthetic methodologies.
Future Directions
Imidazoles continue to be a focus of research due to their importance in various applications. The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . Future challenges include improving the yield and efficiency of these synthesis methods .
Mechanism of Action
Target of Action
For instance, they can act as N-coordinated ligands . They are key components in functional molecules used in a variety of applications, including pharmaceuticals and agrochemicals .
Mode of Action
For instance, they can form bonds during the formation of the imidazole ring . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .
Biochemical Pathways
Imidazole derivatives are known to be involved in a diverse range of applications, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
Imidazole is known to be a white or colorless solid that is highly soluble in water and other polar solvents, which may influence its bioavailability .
Result of Action
Imidazole derivatives are known to exhibit a broad range of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
It’s worth noting that the synthesis and reactions of imidazole derivatives can be influenced by various conditions, such as the presence of certain functional groups .
properties
IUPAC Name |
2-tert-butyl-1H-imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c1-7(2,3)6-8-4-5-9-6/h4-5H,1-3H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTUNHIMNHSKDBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40333309 | |
Record name | 2-tert-butyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40333309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-tert-butyl-1H-imidazole | |
CAS RN |
36947-69-0 | |
Record name | 2-(1,1-Dimethylethyl)-1H-imidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36947-69-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-tert-butyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40333309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-tert-butyl-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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